molecular formula C19H14N4O4S B2402400 N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 894999-12-3

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2402400
CAS No.: 894999-12-3
M. Wt: 394.41
InChI Key: VJSDYBSXAKVMCW-UHFFFAOYSA-N
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Description

“N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a compound with a complex structure that includes a benzothiazole ring, a nitro group, a furan ring, and a carboxamide group . The compound has been studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, such as the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can reveal information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic data. For example, NMR data can provide information about the chemical environment of the atoms in the molecule . The mass of the molecule can be determined using mass spectrometry .

Scientific Research Applications

Metabolite Profiling and Analysis

N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is associated with extensive studies on metabolism, particularly focusing on metabolite profiling and characterization. For instance, in the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, metabolite profiling and characterization using high-performance liquid chromatography-mass spectrometry and NMR spectroscopy were prominent. The research revealed that the drug was extensively metabolized and that only negligible amounts were excreted unchanged. It identified unusual metabolites resulting from oxidation of the benzofuran ring and subsequent rearrangement, underlining the complexity of the metabolic processes involved with such compounds (Renzulli et al., 2011).

Clinical Applications and Therapeutic Actions

The compound has been referenced in clinical applications, specifically in the context of therapeutic actions against various infections and conditions. For instance, a study on Nifuratel, a new furan derivative, showcased its activity in urinary infections and its efficacy against both Gram-negative and Gram-positive organisms, as well as its therapeutic action against Candida and Trichomonas. The study involved 90 patients, indicating the potential therapeutic relevance of furan derivatives in medical treatments (Tynan et al., 1969).

Environmental and Toxicological Studies

The compound has also been involved in environmental and toxicological studies. Research on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlighted the importance of understanding the extent of exposure, especially in young children, for developing public health policies. This study used advanced analytical techniques to measure metabolites in urine samples as direct indicators of exposure, emphasizing the role of such compounds in environmental health research (Babina et al., 2012).

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives. For instance, the anti-inflammatory and analgesic activities of similar compounds have been studied . Additionally, the compound’s potential as a quorum-sensing inhibitor could be explored .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-12-4-2-6-15-17(12)21-19(28-15)22(11-13-5-3-9-20-10-13)18(24)14-7-8-16(27-14)23(25)26/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDYBSXAKVMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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